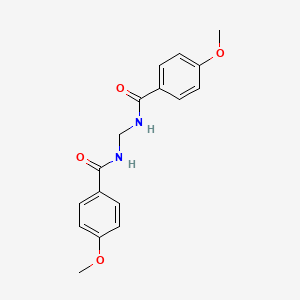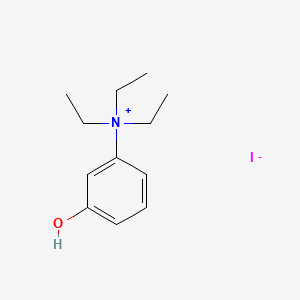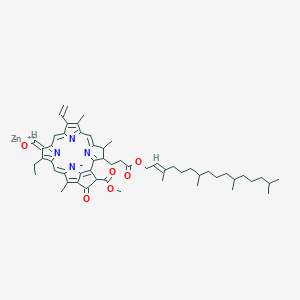
Zinc pheophytin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc pheophytin B is a derivative of pheophytin, which is a chlorophyll molecule lacking a central magnesium ion This compound plays a significant role in photosynthesis, acting as the first electron carrier intermediate in the electron transfer pathway of Photosystem II in plants
准备方法
Synthetic Routes and Reaction Conditions
The preparation of zinc pheophytin B typically involves the pheophytinization of chlorophyll, followed by the incorporation of zinc ions. The process begins with the extraction of chlorophyll from plant leaves, which is then treated with a weak acid to remove the magnesium ion, resulting in pheophytin. The pheophytin is then incubated with zinc chloride (ZnCl₂) to replace the magnesium ion with a zinc ion. This process can be enhanced by repeating the metallization step to improve the yield .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of excised plant leaves, such as those from winter wheat (Triticum aestivum L.), which are treated with EDTA-Na to remove phenolic compounds and magnesium ions at a pH of 3.5-4.0. The leaves are then incubated with zinc chloride, dried, and stored in the dark. The zinc derivatives are extracted by double treatment with ethanol .
化学反应分析
Types of Reactions
Zinc pheophytin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in photosynthesis and other applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions involve the replacement of specific functional groups in the molecule. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
Zinc pheophytin B has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: Used as a model compound to study electron transfer processes and reaction mechanisms.
Biology: Plays a crucial role in photosynthesis research, helping scientists understand the electron transfer pathway in Photosystem II.
Industry: Used as a food dye and in the preservation of green color in foodstuffs.
作用机制
The mechanism of action of zinc pheophytin B involves its role as an electron carrier in the electron transfer pathway of Photosystem II. In this process, light drives electrons from the reaction center through this compound, which then passes the electrons to a quinone. This electron transfer is essential for the conversion of sunlight into chemical energy during photosynthesis .
相似化合物的比较
Zinc pheophytin B can be compared with other similar compounds, such as:
Pheophytin A: Another derivative of chlorophyll lacking a central magnesium ion, but without the incorporation of zinc.
Pheophorbide A: A chlorophyll derivative that has shown antiviral activity similar to this compound.
Zinc Chlorophyll: A zinc derivative of chlorophyll that also exhibits antioxidant and antiviral activities.
属性
CAS 编号 |
22088-19-3 |
|---|---|
分子式 |
C55H70N4O6Zn |
分子量 |
948.5 g/mol |
IUPAC 名称 |
zinc;(E)-[16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate |
InChI |
InChI=1S/C55H72N4O6.Zn/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42;/h12,25,27-33,36,40,51H,1,13-24,26H2,2-11H3,(H2,56,57,58,59,60,62);/q;+2/p-2/b34-25+; |
InChI 键 |
NGCIBSGGGZNKCK-HXAPHQIMSA-L |
手性 SMILES |
CCC\1=C2C=C3C(=C4C(=O)C(C(=C4[N-]3)C5=NC(=CC6=NC(=CC(=N2)/C1=C/[O-])C(=C6C)C=C)C(C5CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)C.[Zn+2] |
规范 SMILES |
CCC1=C2C=C3C(=C4C(=O)C(C(=C4[N-]3)C5=NC(=CC6=NC(=CC(=N2)C1=C[O-])C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)C.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


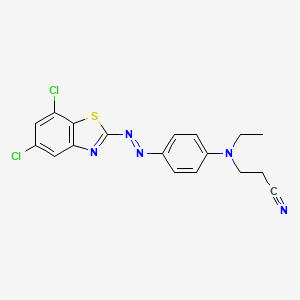

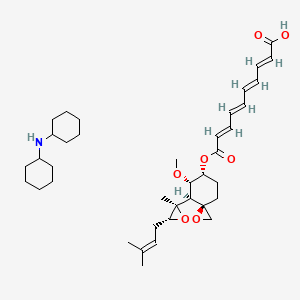
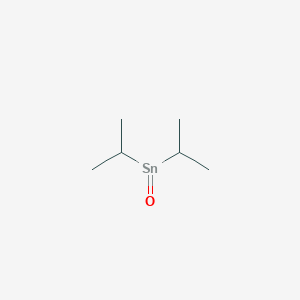
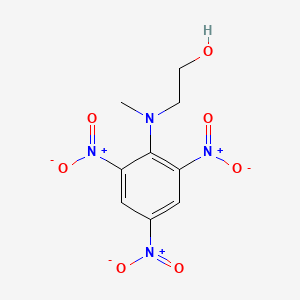

![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
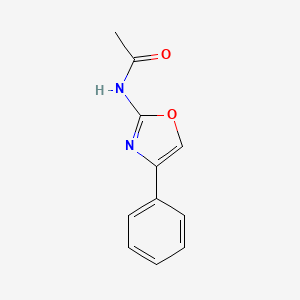

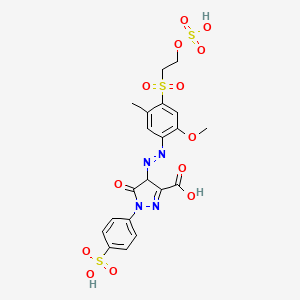
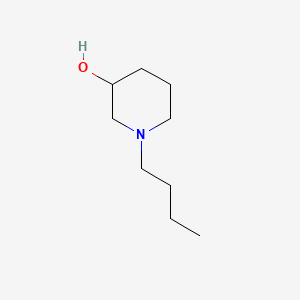
![2-(2,4,6-Trifluorophenyl)benzo[d]oxazole](/img/structure/B13743778.png)
